molecular formula C22H25N3O B2812598 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one CAS No. 847395-77-1

4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Cat. No. B2812598
CAS RN: 847395-77-1
M. Wt: 347.462
InChI Key: HXFDEUCGDHJXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one, also known as TAK-659, is a novel inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Chemical Synthesis and Transformations

Research has been conducted on the synthesis and chemical transformations of benzimidazole derivatives, including the compound of interest. Studies detail the synthesis of mono- and disubstituted benzimidazoles through reactions with ethyl chloroacetate and the exploration of their chemical properties. These works have led to the development of various benzimidazole derivatives, showcasing the versatility of these compounds in chemical synthesis (Mickevičienė et al., 2014). Additional research has been carried out on N-substituted benzimidazole derivatives, synthesized by alkylation and further reacted to produce carbohydrazides and hydrazones, further demonstrating the chemical utility of these compounds (Vaickelionienė et al., 2012).

Biological Activity

The synthesized benzimidazole derivatives have been examined for their potential biological activities. For instance, studies have shown that some derivatives possess significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Peleckis et al., 2018). This area of research is crucial for identifying new therapeutic agents amid growing antibiotic resistance.

Structural and Spectroscopic Analysis

The structure and spectroscopic properties of benzimidazole derivatives have been extensively studied, providing insight into their chemical behavior and interaction with other molecules. These investigations involve various analytical techniques, including X-ray crystallography, NMR spectroscopy, and computational methods, to elucidate the molecular structure and stability of these compounds (Hranjec et al., 2008). Such studies are fundamental in the design and development of compounds with desired chemical and biological properties.

Co-crystallization Studies

Co-crystallization experiments involving benzimidazole derivatives have been conducted to understand their interaction with other molecular entities. These studies are essential for exploring the solid-state properties of compounds, which can influence their solubility, stability, and bioavailability (Zhai et al., 2017). Understanding these interactions is crucial for the pharmaceutical development of new drug candidates.

properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-5-24-19-9-7-6-8-18(19)23-22(24)17-12-20(26)25(13-17)21-15(3)10-14(2)11-16(21)4/h6-11,17H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFDEUCGDHJXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

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